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Compound of Interest

Compound Name: 5-Hydroxyheptanoic acid

Cat. No.: B8776357

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Hydroxyheptanoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyheptanoic acid (C7H1403) is a chiral carboxylic acid with significant potential as a
building block in chemical synthesis and as a molecule of interest in metabolic studies. As a
less-prevalent isomer of other hydroxyheptanoic acids, its specific, experimentally-derived
physicochemical data is not widely documented in public databases. This guide, therefore,
serves a dual purpose: first, to present a robust, predicted physicochemical profile based on
established principles and data from closely related structural analogs, and second, to provide
the detailed experimental and analytical frameworks necessary for its empirical
characterization. This document is structured to provide researchers and drug development
professionals with both a comprehensive theoretical understanding and a practical guide to
generating empirical data for this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular
structure. 5-Hydroxyheptanoic acid is a seven-carbon aliphatic chain with a carboxylic acid at
the C1 position and a hydroxyl group at the C5 position.
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e Molecular Formula: C7H1403
e Molecular Weight: 146.18 g/mol [1][2]

o Chirality: The C5 carbon is a stereocenter, meaning 5-hydroxyheptanoic acid exists as two
distinct enantiomers: (R)-5-hydroxyheptanoic acid and (S)-5-hydroxyheptanoic acid. This
chirality is a critical consideration in drug development and stereoselective synthesis, as
different enantiomers can exhibit vastly different biological activities and metabolic fates.

Caption: Chemical structure of 5-hydroxyheptanoic acid, with the chiral center at C5.

Predicted Physicochemical Properties

In the absence of extensive experimental data for 5-hydroxyheptanoic acid, we can generate
a reliable, predictive profile by leveraging data from its isomers and homologs. The properties
of short-chain carboxylic acids are well-understood, allowing for robust computational modeling
and logical extrapolation. The following table summarizes these predicted values.
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Property

Predicted Value

Scientific Rationale &
Comparative Data

Appearance

Colorless to light-yellow liquid

or low-melting solid

Based on the physical form of
related compounds like 7-

hydroxyheptanoic acid.[3]

Boiling Point

~280-300 °C (at 760 mmHg)

Estimated based on the
predicted boiling point of 7-
hydroxyheptanoic acid (~285
°C).[4] The position of the
hydroxyl group is expected to
have a minor impact on the
boiling point compared to the
overall chain length and

presence of functional groups.

Melting Point

<40 °C

Significantly lower than its
isomer, 7-hydroxyheptanoic
acid (46 °C).[5] The secondary
hydroxyl group in the 5-
position disrupts crystal lattice
packing more effectively than
the primary hydroxyl in the 7-
position, leading to a lower

melting point.

Water Solubility

High

The presence of both a
carboxylic acid and a hydroxyl
group allows for extensive
hydrogen bonding with water.
Homologous short-chain
hydroxy acids, such as 5-
hydroxyhexanoic acid, are

readily soluble.[6]

pKa

~4.7-4.9

The pKa is dominated by the
carboxylic acid group. For
simple aliphatic carboxylic

acids, the pKa is typically
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around 4.8.[7] The hydroxyl
group at C5 is sufficiently
distant so as not to exert a
strong inductive effect, as
confirmed by the predicted
pKa of 7-hydroxyheptanoic
acid (4.76).[5]

The octanol-water partition
coefficient (LogP) reflects
lipophilicity. The value is
predicted to be slightly higher
than that of 5-hydroxyhexanoic

LogP 0.7-1.2 acid (0.2-0.3) due to the
additional methylene group,
and slightly lower than
heptanoic acid itself (~2.5) due
to the polar hydroxyl group.[8]
[°]

Framework for Empirical Characterization

The following protocols outline the gold-standard methodologies required to empirically
determine the physicochemical properties of 5-hydroxyheptanoic acid. These are presented
not just as steps, but with an emphasis on the underlying principles that ensure data integrity.

Purity and Identity Confirmation via HPLC-MS

Expertise & Experience: Before any property is measured, the identity and purity of the analyte
must be unequivocally confirmed. A high-resolution mass spectrometer coupled with liquid
chromatography provides definitive mass evidence and separates the target compound from
any impurities or isomers.

Experimental Protocol:

o Sample Preparation: Accurately weigh and dissolve ~1 mg of 5-hydroxyheptanoic acid in 1
mL of a 50:50 water:acetonitrile mixture.
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o Chromatographic Separation:
o System: Agilent 1290 Infinity Il LC or equivalent.

o Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8
pum).

o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial
conditions.

o Flow Rate: 0.4 mL/min.
e Mass Spectrometric Detection:
o System: Agilent 6546 Q-TOF or equivalent.
o lonization Mode: Electrospray lonization (ESI), Negative Mode.

o Rationale: The carboxylic acid is readily deprotonated in negative mode, providing a
strong signal for the [M-H]~ ion.

o Mass Range: 50-500 m/z.

o Data Analysis: Confirm the presence of a chromatographic peak corresponding to an
accurate mass of 145.0865 m/z ([C7H130s3]™). Purity is determined by the area percentage of
the main peak in the chromatogram.

HPLC-MS Workflow for Identity & Purity

1. Prepare Sample 3 ESI lonization
(5 -HHA in 50:50 ACN:H20) Negatlve Mode)
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Caption: A self-validating workflow for confirming the identity and purity of the analyte.

Melting Point Determination (for solid samples)

Trustworthiness: The melting point is a fundamental physical property that also serves as a
sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure
compound.

Methodology (Capillary Method):

Sample Loading: Finely powder the solid sample and pack it into a capillary tube to a depth
of 2-3 mm.

o Apparatus: Place the tube into a calibrated digital melting point apparatus (e.g., a Stuart
SMP10).

e Rapid Scan: Conduct an initial rapid temperature ramp (10-20 °C/min) to approximate the
melting point.

o Refined Scan: Using a fresh sample, heat the apparatus to ~15 °C below the approximate
melting point. Then, reduce the ramp rate to 1-2 °C/min.

o Causality: A slow ramp rate ensures thermal equilibrium between the sample and the
thermometer, providing an accurate reading.

e Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid crystal melts (T2). The melting point is reported as the
range T1 —Ta.

Solubility Determination (Shake-Flask Method)

Authoritative Grounding: The shake-flask method is the internationally recognized gold
standard (OECD Guideline 105) for determining water solubility, as it ensures that a true
equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:
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o System Preparation: Add an excess amount of 5-hydroxyheptanoic acid to a known
volume of purified water in a sealed, temperature-controlled vessel (e.g., 25 °C). The excess
solid should be clearly visible.

o Equilibration: Agitate the mixture for at least 24 hours. A preliminary study should confirm
that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and
48h are identical).

o Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved
solid.

o Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase.
Analyze its concentration using a validated analytical method, such as the HPLC method
described in section 3.1.

Predicted Spectroscopic Profile

While experimental spectra for 5-hydroxyheptanoic acid are not readily available, its structure
allows for a confident prediction of its key spectroscopic features.

e 1H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton
environment. Key features would include:

[¢]

A triplet for the terminal methyl (CHs) group.

o

A multiplet for the proton on the chiral carbon (CH-OH).

o

A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D20.

o

A very broad singlet for the carboxylic acid (COOH) proton, also exchangeable.

o A series of multiplets for the methylene (CHz) protons along the backbone.

e 13C NMR (Carbon NMR): The spectrum would display seven distinct signals corresponding to
the seven carbon atoms:

o A downfield signal (~175-180 ppm) for the carbonyl carbon of the carboxylic acid.
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o A signal for the carbon attached to the hydroxyl group (~65-75 ppm).

o A series of signals in the aliphatic region for the remaining five carbons.

« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic,
strong absorption bands:

o Avery broad band from ~2500-3300 cm™1, characteristic of the O-H stretch of a hydrogen-
bonded carboxylic acid.

o Asharp, strong band at ~1700-1725 cm~1, corresponding to the C=0 (carbonyl) stretch of
the carboxylic acid.[4]

Conclusion

5-Hydroxyheptanoic acid represents a molecule with considerable synthetic and potential
biological value. While a comprehensive, experimentally verified dataset of its physicochemical
properties is yet to be established in the public domain, this guide provides a robust,
scientifically-grounded framework for its characterization. By combining predictive modeling
based on well-understood chemical principles with established, self-validating experimental
protocols, researchers can confidently generate the empirical data needed to advance their
work. The methodologies and predicted values herein serve as an essential starting point for
any scientist or drug development professional seeking to explore the potential of this
promising molecule.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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